3,5-Dibromo-4-hydroxybenzoic acid

Catalog No.
S570846
CAS No.
3337-62-0
M.F
C7H4Br2O3
M. Wt
295.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dibromo-4-hydroxybenzoic acid

CAS Number

3337-62-0

Product Name

3,5-Dibromo-4-hydroxybenzoic acid

IUPAC Name

3,5-dibromo-4-hydroxybenzoic acid

Molecular Formula

C7H4Br2O3

Molecular Weight

295.91 g/mol

InChI

InChI=1S/C7H4Br2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12)

InChI Key

PHWAJJWKNLWZGJ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1Br)O)Br)C(=O)O

Synonyms

Dibromohydroxy Benzoic Acid; 3,5-dibromo-4-hydroxy-benzoicaci; Benzoic acid, 3,5-dibromo-4-hydroxy-; Bromoxynilbenzoic Acid; NSC 21184

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C(=O)O

The exact mass of the compound 3,5-Dibromo-4-hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21184. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

3,5-Dibromo-4-hydroxybenzoic acid is a highly functionalized aromatic monomer and synthetic building block characterized by two bulky, electron-withdrawing bromine atoms flanking a phenolic hydroxyl group. In industrial and advanced research procurement, it is primarily sourced as a specialized halogenated monomer for flame-retardant polyarylates and polyesters, a critical precursor for active pharmaceutical ingredients (such as the uricosuric agent benzbromarone), and a benchmark high-turnover substrate for enzymatic dehalogenation assays[REFS-1, REFS-2]. The symmetric dibromination significantly alters its steric profile, electronic properties, and hydrogen-bonding capabilities compared to baseline 4-hydroxybenzoic acid, making it indispensable for applications requiring high thermal stability, enhanced polymer solubility, or specific halogen-directed reactivity [1].

Attempting to substitute 3,5-dibromo-4-hydroxybenzoic acid with unhalogenated 4-hydroxybenzoic acid or mono-halogenated analogs compromises critical performance metrics in both polymer science and biocatalysis workflows. In polymerization, the absence of the symmetric 3,5-dibromo substitution leads to copolyesters with drastically lower flame retardancy, altered glass transition temperatures, and poor solubility in organic solvents due to tighter polymer chain packing [1]. In enzymatic and environmental modeling, mono-brominated analogs (such as 3-bromo-4-hydroxybenzoic acid) exhibit significantly slower reduction kinetics and fail to replicate the distinct steric and electronic environment required to accurately benchmark reductive dehalogenase activity, rendering generic substitutes ineffective for precise quantitative studies [2].

Superior Substrate Turnover in Reductive Dehalogenase Assays

In biocatalytic assays evaluating nonrespiratory reductive dehalogenases (e.g., NpRdhA), 3,5-dibromo-4-hydroxybenzoic acid demonstrates a significantly higher reduction rate compared to mono-halogenated analogs. Quantitative studies show that NpRdhA reduces the 3,5-dibromo target at a rate of 76.0 to 98.6 µM/min, whereas 3-bromo-4-hydroxybenzoic acid is reduced at only 15.4 to 25.5 µM/min [REFS-1, REFS-2].

Evidence DimensionEnzymatic reduction rate (NpRdhA turnover)
Target Compound Data76.0 - 98.6 µM/min
Comparator Or Baseline3-bromo-4-hydroxybenzoic acid (15.4 - 25.5 µM/min)
Quantified Difference~3.8 to 4.9-fold higher reduction rate for the dibrominated compound
ConditionsIn vitro NADPH-driven assay using purified NpRdhA, methyl viologen or ferredoxin reducing systems under anaerobic conditions

Establishes this compound as the optimal high-turnover model substrate for standardizing and scaling reductive dehalogenase assays in bioremediation research.

Enhanced Polymer Solubility and Flame Retardancy in Copolyesters

The incorporation of 3,5-dibromo-4-hydroxybenzoic acid (often via its acid chloride derivative) into polyester backbones fundamentally alters the thermomechanical and physical properties of the resulting polymer compared to unmodified 4-hydroxybenzoic acid. The introduction of the bulky bromine atoms disrupts polymer chain packing, which significantly increases the solubility of the polymer in organic solvents while simultaneously imparting high fire resistance and thermal stability [1].

Evidence DimensionPolymer solubility and thermal stability
Target Compound DataHighly soluble, non-combustible structural polymers
Comparator Or BaselineUnmodified 4-hydroxybenzoic acid-based polyesters (lower solubility, combustible)
Quantified DifferenceTransition from insoluble/combustible baseline polyesters to highly processable, fire-resistant materials
ConditionsLow-temperature acceptor-catalytic polycondensation

Crucial for materials engineers procuring monomers to manufacture processable, non-combustible structural polymers for aerospace and high-temperature applications.

Steric Control of Hydroxyl Reactivity During Polycondensation

During acceptor-catalytic polycondensation, the symmetric dibromo substitution pattern of 3,5-dibromo-4-hydroxybenzoic acid exerts strict steric control over the phenolic hydroxyl group. Compared to the unhindered 4-hydroxybenzoic acid, the presence of two ortho-bromine atoms reduces the reactivity of the hydroxyl group due to steric bulk and the formation of weak intramolecular hydrogen bonds between the bromine and the hydroxyl hydrogen [1].

Evidence DimensionPhenolic hydroxyl group reactivity
Target Compound DataReduced reactivity with controlled kinetics
Comparator Or Baseline4-Hydroxybenzoic acid (high, uncontrolled reactivity)
Quantified DifferenceMeasurable reduction in polycondensation reaction kinetics and suppression of unwanted side reactions
ConditionsLow-temperature acceptor-catalytic polycondensation environment

Allows polymer chemists to achieve highly controlled reaction kinetics and specific architectural sequencing during the synthesis of advanced modified copolyesters.

Baseline Cytotoxicity Profiling for Disinfection Byproduct (DBP) Mixtures

As an emerging bromophenolic disinfection byproduct, 3,5-dibromo-4-hydroxybenzoic acid exhibits a distinct toxicological profile compared to other brominated DBPs. In vitro assays on human intestinal (Caco-2) and neuronal (SH-SY5Y) cells demonstrate that it has the lowest individual cytotoxicity among tested bromo-DBPs, ranking below bromoacetic acid, 2,4,6-tribromophenol, and 3,5-dibromo-4-hydroxybenzaldehyde, though it actively participates in synergistic mixture toxicity [1].

Evidence DimensionRelative in vitro cytotoxicity
Target Compound DataLowest individual cytotoxicity in the test cohort
Comparator Or Baseline2,4,6-Tribromophenol and 3,5-dibromo-4-hydroxybenzaldehyde (higher cytotoxicity)
Quantified DifferenceRanked lowest in individual cytotoxicity among the evaluated bromophenolic DBPs
ConditionsIn vitro exposure to human epithelial colorectal adenocarcinoma (Caco-2) and neuroblastoma (SH-SY5Y) cell lines

Provides a critical, low-baseline toxicological reference standard when mapping the synergistic health risks of complex water disinfection byproduct mixtures.

Synthesis of Flame-Retardant Polyarylates and Copolyesters

Ideal as a specialized co-monomer in acceptor-catalytic polycondensation to produce soluble, heat-resistant, and non-combustible structural polymers. The bulky dibromo substitution ensures processability in organic solvents while meeting strict fire-resistance standards for aerospace and electronic components [1].

Standardization of Reductive Dehalogenase Assays

Serves as the optimal high-turnover model substrate for characterizing the kinetics, efficiency, and substrate specificity of novel non-respiratory reductive dehalogenases (e.g., NpRdhA) in environmental bioremediation studies, vastly outperforming mono-brominated alternatives [2].

Precursor for Benzofuran-Derived Active Pharmaceutical Ingredients

Procured as a necessary, structurally specific intermediate for the synthesis of benzofuran-derived pharmaceuticals, such as the uricosuric agent benzbromarone. The 3,5-dibromo substitution pattern is strictly required to achieve the final drug's specific mechanism of action in treating hyperuricemia [3].

Analytical Standard for Environmental DBP Mixture Modeling

Used as a critical analytical and toxicological standard for quantifying the presence and evaluating the synergistic cytotoxicity of emerging bromophenolic disinfection byproducts in municipal drinking water systems [4].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

3.3

Appearance

White Solid

Melting Point

>246ºC

UNII

95Z5A9EPEI

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3337-62-0

Wikipedia

3,5-dibromo-4-hydroxybenzoate
3,5-dibromo-4-hydroxybenzoic acid

Use Classification

Pesticides -> Herbicides -> Uracil herbicides -> Transformation products
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Benzoic acid, 3,5-dibromo-4-hydroxy-: INACTIVE

Dates

Last modified: 08-15-2023

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